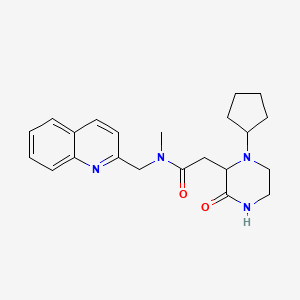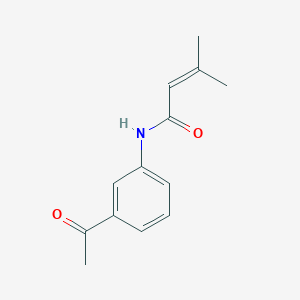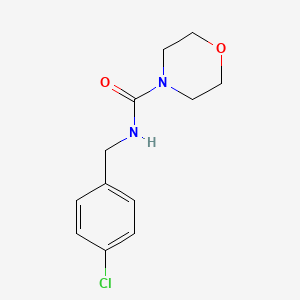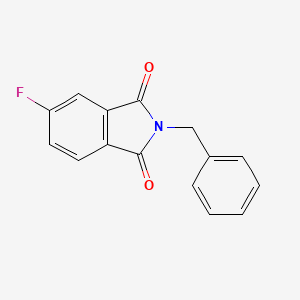![molecular formula C18H19NOS B5637134 2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE](/img/structure/B5637134.png)
2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is an organic compound that features a tetrahydroquinoline moiety linked to a thioether group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline ring.
Thioether Formation:
Ketone Introduction: The final step involves the formation of the ketone group, which can be achieved through oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or Swern oxidation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, bromine.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Alcohol.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its tetrahydroquinoline core.
Material Science: The thioether and ketone functionalities make it a candidate for the development of new materials with unique electronic properties.
Biological Studies: It can be used in studies related to enzyme inhibition and protein binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The tetrahydroquinoline core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The thioether group can participate in redox reactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)ETHAN-1-ONE: Similar structure but with an isoquinoline core.
2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)PROPANE-1-ONE: Similar structure but with a propane backbone instead of ethanone.
Uniqueness
The uniqueness of 2-[(4-METHYLPHENYL)SULFANYL]-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and the tetrahydroquinoline core, which provides a versatile scaffold for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-methylphenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-14-8-10-16(11-9-14)21-13-18(20)19-12-4-6-15-5-2-3-7-17(15)19/h2-3,5,7-11H,4,6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWFTWFZGAMZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,6-dimethyl-N-[4-(4-morpholinyl)phenyl]-2-pyrimidinamine](/img/structure/B5637087.png)
![7-methoxy-N-{[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]methyl}chromane-3-carboxamide](/img/structure/B5637090.png)
![1-(cyclohexylmethyl)-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5637103.png)
![1-TERT-BUTYL-N-[(THIOPHEN-2-YL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B5637113.png)
![2-Methyl-3-nitro-5,6,7,8-tetrahydrothieno[3,2-c]azepin-4-one](/img/structure/B5637119.png)
![2-phenyl-5-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637132.png)
![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5637135.png)
![2-phenyl-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5637140.png)

![[(3S,4S)-3-hydroxy-4-(4-hydroxy-4-phenylpiperidin-1-yl)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5637154.png)
